N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzamide
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Overview
Description
Compounds with the benzo[d][1,3]dioxol-5-yl structure are found in a variety of substances that possess important pharmaceutical and biological applications . They have been reported to have potent cyclooxygenase inhibitory activity, anti-convulsant, antioxidant, anti-inflammatory, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet, and anti-tumoral activities .
Synthesis Analysis
While specific synthesis methods for “N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzamide” are not available, similar compounds have been synthesized via various methods. For instance, organoselenium compounds incorporating the benzo[d][1,3]dioxol-5-yl structure have been synthesized . The synthesis often involves the use of various catalysts and solvents .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported for some compounds .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the Lipinski rule of five, which predicts drug likeness, and bioactive scores have been calculated for some compounds .Scientific Research Applications
Sigma-2 Receptor Probe Development
A study by Xu et al. (2005) introduced analogues such as RHM-1 and RHM-2, related structurally to the compound , as novel sigma-2 receptor probes. These analogues, especially RHM-1, demonstrated high affinity for sigma-2 receptors in vitro, suggesting their potential utility in the study of sigma-2 receptors, which are implicated in cancer and neurological diseases (Xu et al., 2005).
Antimicrobial and Antioxidant Activities
Yang et al. (2015) discovered new benzamides from endophytic Streptomyces, showcasing antimicrobial and antioxidant activities. Though not the exact compound, these findings highlight the potential of benzamide derivatives in combating microbial infections and oxidative stress, areas where the target compound could potentially be applied (Yang et al., 2015).
Antioxidant Agent Development
Perin et al. (2018) conducted a study on N-arylbenzamides, emphasizing their antioxidative properties. The derivatives showcased promising antioxidative potential, signifying the role benzamide derivatives, including the compound , could play in developing potent antioxidant agents (Perin et al., 2018).
Potential for PET Radiotracers
Gao et al. (2018) synthesized carbon-11-labeled CK1 inhibitors, showcasing the utility of such compounds in PET imaging for Alzheimer's disease. Although not directly related, this study implies the broader potential of structurally complex benzamides in diagnostic imaging, particularly in neurodegenerative diseases (Gao et al., 2018).
Anti-Parasite Agent Development
Pastrana Restrepo et al. (2018) synthesized novel iodotyramides, demonstrating significant anti-parasite activity. This research indicates the potential of benzamide derivatives in developing treatments against protozoan parasites (Pastrana Restrepo et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Research into compounds with the benzo[d][1,3]dioxol-5-yl structure is ongoing due to their potential applications in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Further optimization of these compounds may lead to more active analogs and a better understanding of the structure–activity relationships of these molecules .
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-chloro-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-18(22,11-3-5-15-16(7-11)25-10-24-15)9-20-17(21)13-8-12(19)4-6-14(13)23-2/h3-8,22H,9-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXMIGYLYXJJAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)Cl)OC)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzamide |
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